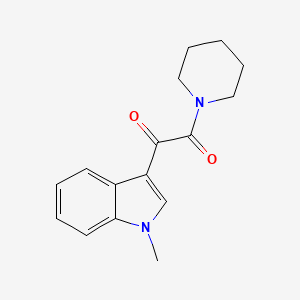
1-(1-methyl-1H-indol-3-yl)-2-oxo-2-piperidin-1-ylethanone
Overview
Description
1-(1-methyl-1H-indol-3-yl)-2-oxo-2-piperidin-1-ylethanone, also known as MIPEP, is a small molecule that has gained significant interest in the scientific community due to its potential in various fields of research. MIPEP is a synthetic compound that belongs to the class of indole-based compounds and has a molecular weight of 275.35 g/mol.
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-2-oxo-2-piperidin-1-ylethanone has been studied for its potential use in various fields of research, including neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective effects and can enhance cognitive function in animal models. This compound has also been studied for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Moreover, this compound has been used as a tool compound in drug discovery to identify new targets and pathways for drug development.
Mechanism of Action
The exact mechanism of action of 1-(1-methyl-1H-indol-3-yl)-2-oxo-2-piperidin-1-ylethanone is not fully understood. However, it has been shown to modulate the activity of various enzymes and receptors in the brain, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. This compound has also been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can enhance cognitive function and memory in animal models. This compound has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain. Moreover, this compound has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-methyl-1H-indol-3-yl)-2-oxo-2-piperidin-1-ylethanone in lab experiments include its high purity, stability, and ease of synthesis. This compound can also be used as a tool compound in drug discovery to identify new targets and pathways for drug development. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-(1-methyl-1H-indol-3-yl)-2-oxo-2-piperidin-1-ylethanone. One potential direction is to further investigate the mechanism of action of this compound and its effects on various enzymes and receptors in the brain. Another direction is to explore the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, the anti-cancer properties of this compound can be further investigated for its potential use in cancer therapy. Finally, the synthesis of this compound can be optimized for its scalability and cost-effectiveness.
In conclusion, this compound is a synthetic compound that has gained significant interest in the scientific community due to its potential in various fields of research. This compound has been shown to have neuroprotective effects, can enhance cognitive function, and inhibit the growth of cancer cells in vitro. This compound has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. There are several future directions for the research on this compound, including investigating its mechanism of action, exploring its potential therapeutic use in neurodegenerative diseases and cancer therapy, and optimizing its synthesis for scalability and cost-effectiveness.
properties
IUPAC Name |
1-(1-methylindol-3-yl)-2-piperidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17-11-13(12-7-3-4-8-14(12)17)15(19)16(20)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMMCDCPQWGMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



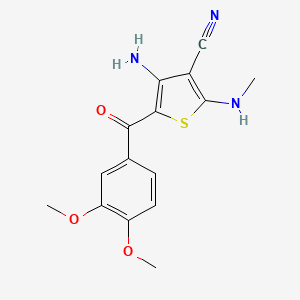

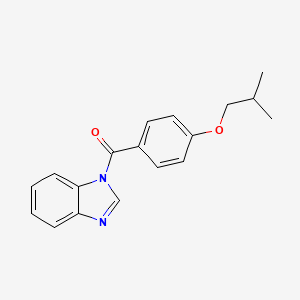
![3-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]thio}propanoic acid](/img/structure/B4419546.png)
![4-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4419552.png)
![1-{[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4419553.png)
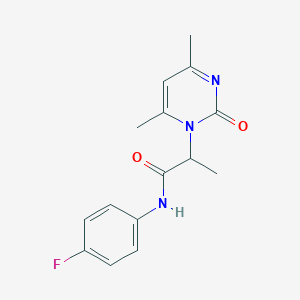
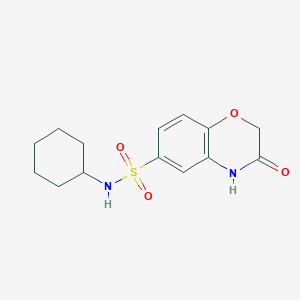
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B4419586.png)
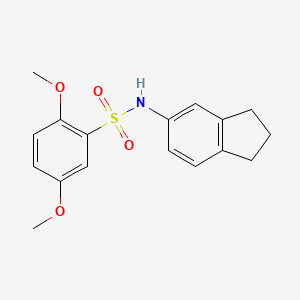
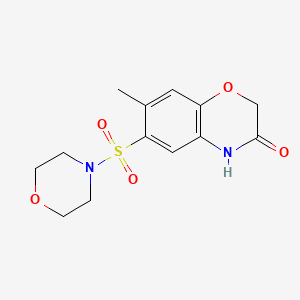
![1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419605.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide](/img/structure/B4419615.png)
![2-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419626.png)